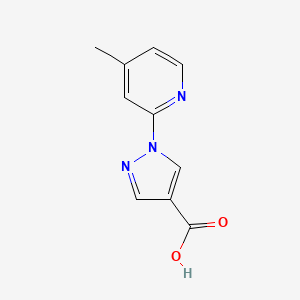

![molecular formula C18H11BrFN3OS2 B3008398 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941968-08-7](/img/structure/B3008398.png)

5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, is a complex molecule that may be related to the family of compounds described in the provided papers. These compounds are typically synthesized for their potential biological activities and are characterized by the presence of bromine, a thiophene ring, and various substituents that may influence their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different substrates. For instance, the synthesis described in paper starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to the formation of thieno[2,3-b]pyridines and other derivatives. The process includes elemental analysis, spectral data, and alternative synthesis methods to confirm the structure of the newly synthesized compounds. Similarly, paper outlines an efficient synthesis route for a carboxylic acid moiety of a dopamine and serotonin receptor antagonist, starting from methyl 2,6-difluoropyridine-3-carboxylate and involving regioselective reactions, methoxylation, and bromination steps to achieve the final product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest can be determined using X-ray diffraction methods, as shown in paper . The paper reports the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which crystallizes in the monoclinic space group with specific cell parameters. The structure is further analyzed for intra and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their regioselectivity and the use of various reagents and conditions to achieve the desired substitutions on the pyridine ring or the thiophene moiety. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in paper shows high regioselectivity for substitution at the 6-position, which is a critical step in the synthesis of the target compound.

Physical and Chemical Properties Analysis

While the papers provided do not directly describe the physical and chemical properties of 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, they do provide insights into the properties of structurally related compounds. These properties are typically inferred from elemental analysis, spectral data, and the observed stability of the compounds under various conditions. The presence of bromine and fluorine atoms, as well as the specific arrangement of rings and substituents, can significantly influence the molecule's reactivity, solubility, and potential biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound, as a part of the broader benzothiophene carboxamide derivatives, has been researched for its potential as an inhibitor of Plasmodium falciparum Enoyl-ACP reductase, suggesting its utility in antimalarial applications (Banerjee et al., 2011).

- Another study discussed the synthesis of similar compounds and their potent inhibitory effects on Plasmodium asexual blood stages, indicating their potential for developing new antimalarial drugs (Banerjee et al., 2011).

Pharmacological Research

- In a study focusing on orexin receptors, a compound structurally similar to 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide was used to investigate compulsive food consumption in a binge eating model in rats. This suggests potential research applications in studying neural mechanisms of compulsive behaviors (Piccoli et al., 2012).

Potential in Cancer Research

- A compound related to 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide showed significant activity against lung cancer cell lines. This highlights its potential utility in cancer research, particularly in developing novel chemotherapeutic agents (Hammam et al., 2005).

Applications in Antimicrobial Research

- Synthesis of novel compounds structurally similar to this chemical showed antimicrobial activity, opening avenues for its use in developing new antimicrobial agents (Bayrak et al., 2009).

Utility in Synthesis of Other Compounds

- The synthesis techniques involving compounds like 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide are valuable in chemical research for producing various derivatives with potential pharmacological applications (Hirokawa et al., 2000).

properties

IUPAC Name |

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3OS2/c19-16-7-6-14(25-16)17(24)23(10-12-3-1-2-8-21-12)18-22-13-5-4-11(20)9-15(13)26-18/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYQPGBWYXKJGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

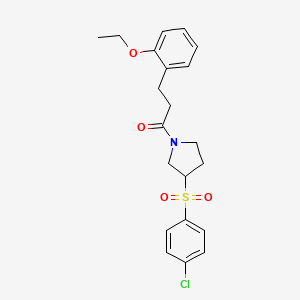

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)

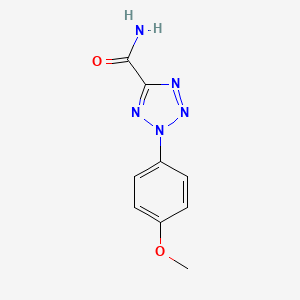

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

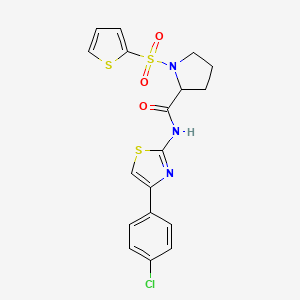

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)